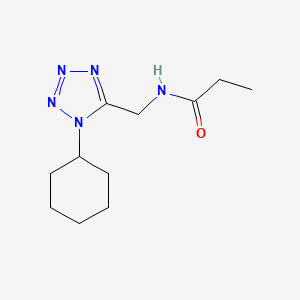
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide” is a chemical compound with the molecular formula C11H19N5O . It is a derivative of tetrazole, a class of heterocyclic compounds that have been widely used in medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . For instance, a one-step reaction was reported to obtain a similar compound, N,N′-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA), in >90% yield .Molecular Structure Analysis
The molecular structure of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide” includes a cyclohexyl group, a tetrazolyl group, and a propionamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide” would depend on its molecular structure. For instance, its solubility, melting point, and boiling point would be influenced by the presence of the cyclohexyl, tetrazolyl, and propionamide groups .Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivative Syntheses
Research has explored the synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, using catalytic reactions under oxidative carbonylation conditions. These methods offer a pathway to synthesize complex molecules potentially relevant to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide and similar compounds, showcasing their importance in the creation of new pharmacological agents and materials (Bacchi et al., 2005).
Solution-phase Synthesis of Hindered Tetrapeptides
The solution-phase synthesis of hindered N-methylated tetrapeptides using Bts-protected amino acid chlorides demonstrates efficient coupling and methylation steps. This method, emphasizing purification by extraction, may be applicable to the synthesis of complex peptides related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide, indicating its relevance in drug discovery and development (Vedejs & Kongkittingam, 2000).
Analogues of σ Receptor Ligands
Studies on the analogues of σ receptor ligand PB28, which includes structural motifs similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide, highlight the modification of methylene groups with polar functional groups to reduce lipophilicity. This research is crucial for the development of new therapeutic and diagnostic tools in oncology, demonstrating the potential medical applications of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide and its analogues (Abate et al., 2011).
Synthesis and Anticonvulsant Activity
Investigations into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives for anticonvulsant activity provide insights into the pharmacological potential of compounds structurally related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide. This research underscores the importance of structural modifications in enhancing biological activity, which could inform future drug design efforts (Soyer et al., 2004).
Zukünftige Richtungen
The future directions for the study of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide” could include further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry . Additionally, its physical and chemical properties could be studied in more detail, and safety assessments could be conducted to determine its potential hazards.
Eigenschaften
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTCYGYWBZRMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2896325.png)

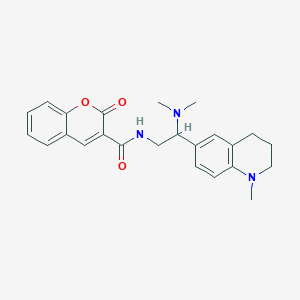
![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2896330.png)
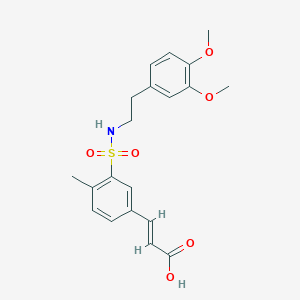
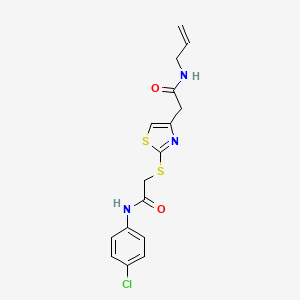
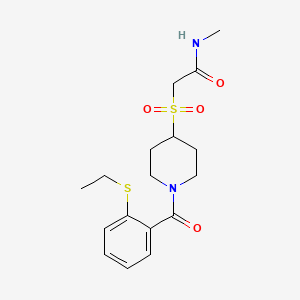
![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)


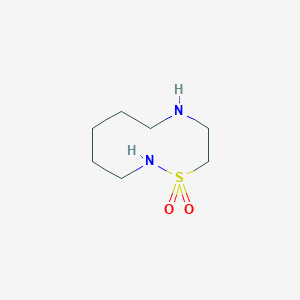

![Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2896344.png)
